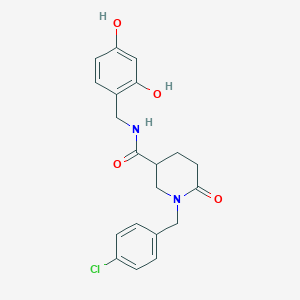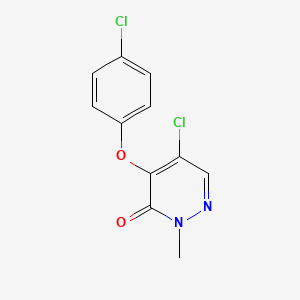
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide, also known as MPTAA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a derivative of acrylamide, which is commonly used in the manufacturing of polymers and other industrial products. MPTAA has been shown to exhibit interesting biological properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been investigated for its potential use as an anticancer agent. In a study conducted by Liu et al. (2017), 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. Another study by Yang et al. (2019) showed that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide could suppress the proliferation of breast cancer cells by inhibiting the Akt/mTOR signaling pathway. These findings suggest that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has potential as a novel anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is not fully understood. However, studies have shown that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide can induce apoptosis by activating caspase-3 and downregulating the expression of Bcl-2, which is an anti-apoptotic protein. 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been shown to exhibit cytotoxic effects on cancer cells, while having minimal toxicity on normal cells. In addition, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. These effects suggest that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide in lab experiments is its potential as a selective anticancer agent. However, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has not been extensively studied, and its mechanism of action is not fully understood. In addition, the synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is relatively complex, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide to improve its yield and purity. Additionally, the efficacy and safety of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide should be tested in animal models to evaluate its potential as a therapeutic agent. Finally, the development of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide derivatives may lead to the discovery of more potent and selective anticancer agents.
In conclusion, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is a promising chemical compound with potential applications in the field of medicinal chemistry. Its cytotoxic effects on cancer cells and minimal toxicity on normal cells suggest that it has potential as a selective anticancer agent. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide involves the reaction of 2-methoxyphenylamine and 3-methoxyphenyl isocyanate in the presence of a base catalyst. The resulting product is then reacted with acryloyl chloride to form 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide. The purity and yield of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide can be improved by further purification using column chromatography.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-5-7-14(12-15)18-17(19)11-10-13-6-3-4-9-16(13)21-2/h3-12H,1-2H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRUEBKRGUHDDK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)
![isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B5689393.png)

![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5689437.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)
![1,6-dimethyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5689464.png)

![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)